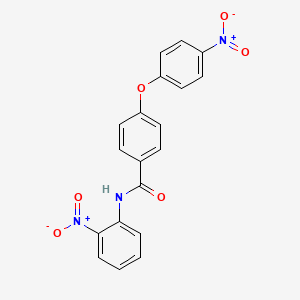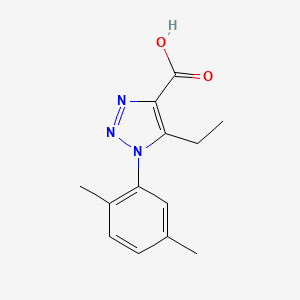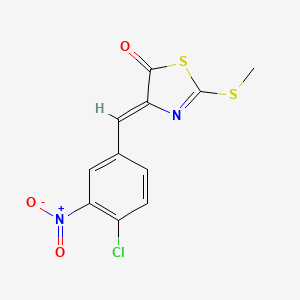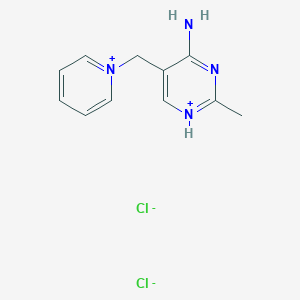
4-(4-nitrophenoxy)-N-(2-nitrophenyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-nitrophenoxy)-N-(2-nitrophenyl)benzamide, also known as N-(4-nitrophenoxy)-2-nitrobenzamide, is a chemical compound that has been widely studied in the field of medicinal chemistry. This compound has shown promising results in various scientific research applications, including cancer treatment, anti-inflammatory therapy, and as a potential drug candidate for the treatment of Alzheimer's disease.
Mecanismo De Acción
The mechanism of action of 4-(4-nitrophenoxy)-4-(4-nitrophenoxy)-N-(2-nitrophenyl)benzamide(2-nitrophenyl)benzamide is not fully understood, but it is believed to involve the inhibition of various signaling pathways involved in cancer cell growth and inflammation. This compound has been shown to inhibit the activity of protein kinases such as AKT and ERK, which are involved in cell proliferation and survival. It has also been shown to inhibit the activity of NF-kB, a transcription factor that regulates the expression of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
4-(4-nitrophenoxy)-4-(4-nitrophenoxy)-N-(2-nitrophenyl)benzamide(2-nitrophenyl)benzamide has been shown to have a range of biochemical and physiological effects. In cancer cells, this compound induces apoptosis and inhibits angiogenesis, leading to a reduction in tumor growth. In animal models of inflammation, this compound reduces the production of pro-inflammatory cytokines, leading to a reduction in inflammation. In addition, this compound has been shown to have antioxidant properties, which may contribute to its anti-inflammatory effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 4-(4-nitrophenoxy)-4-(4-nitrophenoxy)-N-(2-nitrophenyl)benzamide(2-nitrophenyl)benzamide in lab experiments is that it has been extensively studied and its synthesis method is well-established. In addition, this compound has shown promising results in various scientific research applications, making it a potentially useful tool for investigating cancer and inflammation. However, one limitation of using this compound is that its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.
Direcciones Futuras
There are several future directions for research on 4-(4-nitrophenoxy)-4-(4-nitrophenoxy)-N-(2-nitrophenyl)benzamide(2-nitrophenyl)benzamide. One area of research is to further investigate its mechanism of action, which may lead to the development of more potent and selective inhibitors of cancer cell growth and inflammation. Another area of research is to investigate the potential use of this compound in combination with other anti-cancer or anti-inflammatory agents, which may lead to synergistic effects. Finally, future research may focus on the development of new synthetic methods for this compound, which may lead to improved yields and purities.
Métodos De Síntesis
The synthesis of 4-(4-nitrophenoxy)-4-(4-nitrophenoxy)-N-(2-nitrophenyl)benzamide(2-nitrophenyl)benzamide involves the reaction of 4-nitrophenoxyamine with 2-nitrobenzoyl chloride in the presence of a base such as triethylamine. The reaction takes place in an organic solvent such as dichloromethane or chloroform, and the product is obtained after purification by column chromatography. The yield of the reaction is typically around 50-60%, and the purity of the product can be determined by analytical methods such as NMR spectroscopy and mass spectrometry.
Aplicaciones Científicas De Investigación
4-(4-nitrophenoxy)-4-(4-nitrophenoxy)-N-(2-nitrophenyl)benzamide(2-nitrophenyl)benzamide has been extensively studied for its potential use in cancer treatment. It has been shown to inhibit the growth of cancer cells in vitro and in vivo by inducing apoptosis and inhibiting angiogenesis. In addition, this compound has been investigated for its anti-inflammatory properties, as it has been shown to reduce the production of pro-inflammatory cytokines in vitro and in animal models of inflammation.
Propiedades
IUPAC Name |
4-(4-nitrophenoxy)-N-(2-nitrophenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13N3O6/c23-19(20-17-3-1-2-4-18(17)22(26)27)13-5-9-15(10-6-13)28-16-11-7-14(8-12-16)21(24)25/h1-12H,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPNMWCCXSKLFFF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)C2=CC=C(C=C2)OC3=CC=C(C=C3)[N+](=O)[O-])[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13N3O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-nitrophenoxy)-N-(2-nitrophenyl)benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-({1-[(4-isopropyl-1,3-thiazol-2-yl)methyl]-4-piperidinyl}oxy)-4-methoxy-N-(2-methoxyethyl)benzamide](/img/structure/B4927050.png)

![N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-4-biphenylcarboxamide](/img/structure/B4927059.png)
![10-iodo-2-(4-methoxyphenyl)-1H-phenanthro[9,10-d]imidazole](/img/structure/B4927069.png)

![1'-(3-phenoxybenzyl)spiro[indene-1,4'-piperidine]](/img/structure/B4927094.png)
![N-[4-(3,4-dichlorophenyl)-5-propyl-1,3-thiazol-2-yl]-4-nitrobenzamide](/img/structure/B4927105.png)
![2-methoxyethyl 2-amino-2',5-dioxo-1',2',5,6,7,8-hexahydrospiro[chromene-4,3'-indole]-3-carboxylate](/img/structure/B4927107.png)
![6-[(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)methylene]-5-imino-2-(3-methylphenyl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B4927109.png)

![N'-(5,7-dibromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-2,3-dihydronaphtho[2,3-b][1,4]dioxine-2-carbohydrazide](/img/structure/B4927123.png)


![methyl 2-methyl-4-{4-[(3-nitrobenzyl)oxy]phenyl}-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate](/img/structure/B4927155.png)